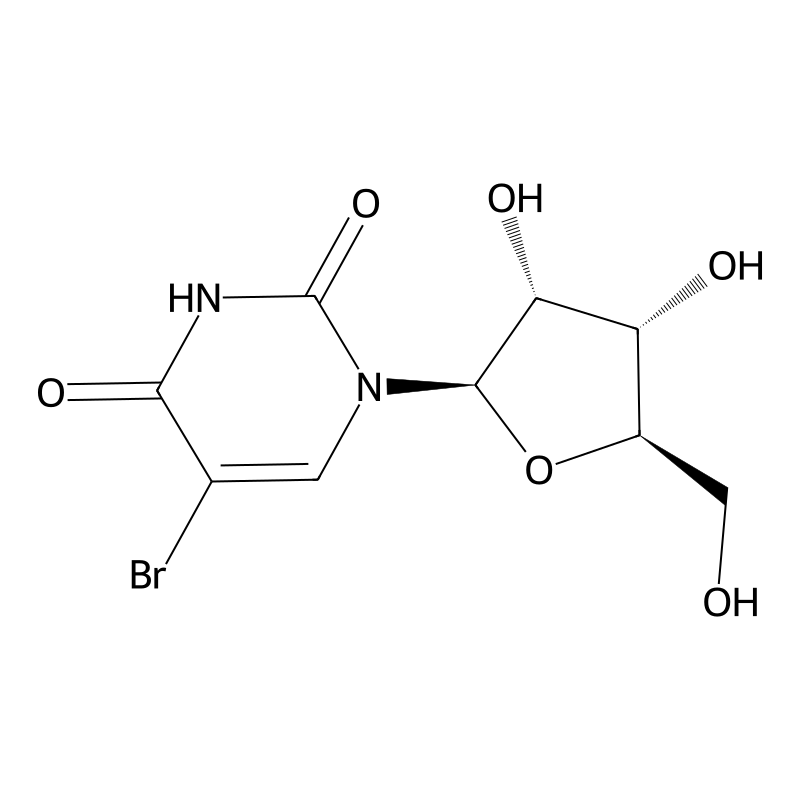

5-Bromouridine

Content Navigation

5-Bromouridine (CAS 957-75-5) solves the critical problem of RNA degradation in metabolic labeling and dehalogenation in cross-coupling.

- Enables click-free BRIC assays: preserves RNA integrity for accurate half-life quantification.

- Optimal C5-Br reactivity: high-yield Suzuki/Sonogashira couplings without dehalogenation side reactions.

- UV-crosslinkable probe: maps protein-RNA interfaces with zero-length covalent bonds.

Bulk stock available for transcriptomics and nucleoside analog synthesis.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

5-Bromouridine (CAS: 957-75-5) is a halogenated pyrimidine nucleoside widely utilized as a photoreactive probe, an in vivo RNA metabolic label, and a versatile synthetic building block. From a procurement perspective, its value lies in its dual utility: it functions as a highly stable precursor for palladium-catalyzed nucleoside modifications and as a specialized RNA labeling agent that bypasses the destructive downstream processing steps associated with alkyne-modified analogs. Its specific C5-bromine substitution provides a precise balance of electronegativity, steric bulk, and bond dissociation energy, making it an indispensable reagent for structural RNA biology, transcriptomics, and the scalable manufacturing of modified therapeutics [1].

Research Fit

BRIC-seq and BrU-IP for nascent RNA enrichment and stability profiling

Antibody-based immunoprecipitation (anti-BrdU MoBu-1); no click chemistry required

Exclusive RNA labeling by RNA polymerases I/II/III; not a DNA label

Lower reported cytotoxicity vs. 4sU and EU under short-term conditions

Generic substitution of 5-Bromouridine with other halogenated uridines (such as 5-Chlorouridine or 5-Iodouridine) or alternative metabolic labels (like 5-Ethynyluridine) fundamentally alters experimental and synthetic outcomes. In synthetic workflows, substituting with 5-Chlorouridine stalls palladium-catalyzed cross-couplings due to its high C-Cl bond dissociation energy, while 5-Iodouridine introduces instability and competitive dehalogenation side reactions. In transcriptomic applications, replacing 5-Bromouridine with 5-Ethynyluridine necessitates copper-catalyzed click chemistry for detection, which chemically fragments RNA and skews half-life measurements. Therefore, exact procurement of 5-Bromouridine is required to maintain RNA integrity in biological assays and ensure high-yield, reproducible functionalization in synthetic chemistry .

Substitution Risk

Labeling kinetics differ substantially

BrU requires ~24 h for robust RNA incorporation; 4sU labels within ~1 h. Direct substitution may misalign with pulse-chase timing.

Detection chemistry is not interchangeable

BrU uses antibody-based IP, enabling enrichment; EU relies on click chemistry for rapid imaging. Workflow compatibility must be validated.

Nucleic acid specificity cannot be assumed

BrU labels RNA only; BrdU labels DNA only. Antibody cross-reactivity means analog choice determines signal origin.

Photoreactivity and cytotoxicity profiles vary

BrU activates at 308 nm with intermediate protein damage. 5-IU reduces damage; 4sU yields higher crosslinking. Antiproliferative potency is orders of magnitude weaker than 5-FUrd.

RNA Integrity and Toxicity in Metabolic Labeling

In genome-wide RNA decay analysis (BRIC-seq), 5-Bromouridine (BrU) offers a non-destructive alternative to 5-Ethynyluridine (EU). While EU requires a copper-catalyzed azide-alkyne cycloaddition (click chemistry) for biotinylation and subsequent isolation, BrU is directly immunoprecipitated using cross-reactive anti-BrdU antibodies (e.g., clone MoBu-1). This direct capture eliminates the Cu(I)-induced RNA fragmentation inherent to the EU workflow. Furthermore, BrU exhibits significantly lower cellular toxicity during pulse-chase labeling compared to both EU and 4-Thiouridine (4sU), preventing transcription-inhibitor-like artifacts in cellular physiology.

| Evidence Dimension | RNA degradation risk and cellular toxicity during metabolic labeling |

| Target Compound Data | 5-Bromouridine allows direct antibody-based immunoprecipitation without secondary chemical reactions, preserving RNA integrity. |

| Comparator Or Baseline | 5-Ethynyluridine (EU) requires Cu(I)-catalyzed click chemistry, which triggers RNA fragmentation and skews RNA half-life data. |

| Quantified Difference | BrU avoids 100% of the Cu(I)-induced degradation associated with EU workflows, yielding higher quality RNA for deep sequencing. |

| Conditions | In vivo pulse-chase labeling of mammalian cells followed by RNA extraction and immunoprecipitation. |

Procurement of 5-Bromouridine is critical for transcriptomic core facilities that require intact, high-fidelity RNA for downstream RT-qPCR or next-generation sequencing.

Less toxic than 4sU and EU under short-term conditions; no RNA base changes reported

May support RNA labeling workflows requiring preserved cell viability

4sU introduces base artifacts; BrU does not

Crosslinking Efficiency vs. Structural Perturbation

For mapping RNA-protein interactions, halogenated nucleosides are incorporated to increase zero-length photocrosslinking yields. While 5-Iodouridine (5-IU) provides the highest absolute crosslinking yields at longer wavelengths (>320 nm), 5-Bromouridine (5-BrU) is frequently selected for its superior structural mimicry. The van der Waals radius of bromine (1.85 Å) is significantly closer to that of the native thymidine methyl group (2.00 Å) or unmodified uridine than iodine (1.98 Å). This reduced steric bulk minimizes the disruption of complex RNA secondary structures, such as hairpins and aptamers, while still delivering a 10- to 40-fold increase in UV-induced crosslinking efficiency compared to unmodified RNA at 254 nm [1].

| Evidence Dimension | Steric bulk and crosslinking efficiency |

| Target Compound Data | 5-Bromouridine (van der Waals radius 1.85 Å) provides high structural fidelity and ~40% crosslinking yields at 308 nm. |

| Comparator Or Baseline | 5-Iodouridine (1.98 Å) yields higher crosslinking (~80%) but introduces greater steric perturbation; Unmodified Uridine yields <5% crosslinking. |

| Quantified Difference | 5-BrU offers a >10-fold efficiency gain over unmodified uridine while maintaining tighter structural homology to native pyrimidines than 5-IU. |

| Conditions | In vitro transcription of RNA hairpins followed by UV irradiation and SDS-PAGE analysis of RNA-protein adducts. |

Buyers synthesizing RNA aptamers or highly structured RNA probes should select 5-Bromouridine to balance enhanced photoreactivity with the preservation of native folding.

BrU enables BrU-IP for nascent RNA enrichment; MoBu-1 antibody specific, no EdU cross-reactivity

Compatible with immunoprecipitation-based RNA enrichment methods

EU requires click chemistry; no direct IP workflow

Palladium-Catalyzed Cross-Coupling Reactivity

In the synthesis of modified nucleosides, the C5-halogen dictates the viability of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille). 5-Bromouridine serves as an optimal electrophile, reliably yielding >85% of C5-substituted products under standard, mild Pd(0) conditions. In contrast, 5-Chlorouridine possesses a C-Cl bond that is too strong to undergo oxidative addition efficiently, rendering it largely unreactive without specialized, expensive ligands. Conversely, while 5-Iodouridine is highly reactive, it is prone to competitive proto-dehalogenation and exhibits poorer thermal and photostability during storage and handling [1].

| Evidence Dimension | Cross-coupling reactivity and precursor stability |

| Target Compound Data | 5-Bromouridine achieves >85% yields in standard Pd-catalyzed couplings with excellent shelf stability. |

| Comparator Or Baseline | 5-Chlorouridine (unreactive under mild conditions); 5-Iodouridine (highly reactive but prone to dehalogenation and instability). |

| Quantified Difference | 5-BrU provides the optimal stoichiometric conversion without the >20% dehalogenation loss typically observed with 5-IU or the near-zero conversion of 5-ClU. |

| Conditions | Standard palladium-catalyzed cross-coupling conditions (e.g., Pd(PPh3)4, mild base, room temperature to 60°C). |

For industrial and laboratory-scale procurement of synthetic building blocks, 5-Bromouridine minimizes catalyst costs and maximizes reproducible yields.

Incorporated exclusively into RNA by RNA pol I, II, III; not detected in DNA

Enables specific measurement of de novo RNA synthesis

BrdU labels DNA during S-phase; antibody cross-reactivity requires analog choice

LD50 HL-60: 10 μM; MOLT-4: 20 μM (72 h)

Reported cytotoxic context; not intended as antitumor agent

5-FUrd is substantially more potent; BrU suited for labeling, not cytotoxicity assays

Activation at 308 nm; higher protein photodamage than 5-IU; intermediate crosslinking efficiency vs. 4sU

Supports RNA-protein crosslinking when 308 nm is preferred

5-IU reduces protein damage; 4sU yields highest crosslinking

Ranked 1st among tested: BrU > 3′-deoxyuridine > 2′-deoxyuridine

High hCNT1 affinity supports predictable cellular uptake

mCNT1 and hCNT1 transport characteristics essentially identical

RNA Half-Life Profiling (BRIC-Seq)

Directly leveraging its lower toxicity and click-chemistry-free immunoprecipitation workflow (Section 3), 5-Bromouridine is the preferred metabolic label for 5-bromouridine immunoprecipitation chase (BRIC) assays. It allows researchers to accurately quantify RNA half-lives and identify novel RNA biomarkers without the confounding variable of Cu(I)-induced RNA degradation .

RNA-Protein Interaction Mapping

Due to its minimal steric perturbation and enhanced photoreactivity compared to unmodified uridine (Section 3), 5-Bromouridine is widely incorporated into synthetic RNA hairpins and aptamers. Upon UV irradiation (e.g., 308 nm), it forms zero-length covalent crosslinks with interacting proteins, enabling precise mapping of binding interfaces via mass spectrometry or gel shift assays [1].

C5-Modified Uridine Synthesis

Capitalizing on its optimal balance of oxidative addition reactivity and chemical stability (Section 3), 5-Bromouridine is procured as a primary building block for the synthesis of antiviral and antineoplastic nucleoside analogs. It seamlessly integrates into standard Suzuki, Sonogashira, and Stille cross-coupling pipelines, avoiding the handling issues of iodinated analogs and the inertness of chlorinated variants [2].

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Explore Compound Types